Cas no 70527-57-0 (2-(3,5-dimethoxyphenyl)-2-methyloxirane)

2-(3,5-Dimethoxyphenyl)-2-methyloxirane is a specialized epoxide compound featuring a dimethoxyphenyl substituent, which confers unique reactivity and stability. Its oxirane ring provides a versatile functional group for nucleophilic ring-opening reactions, making it valuable in synthetic organic chemistry for constructing complex molecular architectures. The electron-donating methoxy groups enhance the aromatic system's electronic properties, influencing regioselectivity in further derivatization. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where controlled functionalization is critical. Its structural rigidity and defined stereochemistry also make it a suitable intermediate for asymmetric synthesis. Handling requires standard precautions for epoxides, including moisture control to prevent premature polymerization or hydrolysis.
2-(3,5-dimethoxyphenyl)-2-methyloxirane structure
70527-57-0 structure
Product name:2-(3,5-dimethoxyphenyl)-2-methyloxirane
CAS No:70527-57-0
MF:C11H14O3
MW:194.227063655853
CID:1744278
PubChem ID:12903419

2-(3,5-dimethoxyphenyl)-2-methyloxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, 2-(3,5-dimethoxyphenyl)-2-methyl-
    • 2-(3,5-dimethoxyphenyl)-2-methyloxirane
    • EN300-1819198
    • 70527-57-0
    • SCHEMBL11190181
    • Inchi: InChI=1S/C11H14O3/c1-11(7-14-11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,1-3H3
    • InChI Key: YMHXEDAAWUADOK-UHFFFAOYSA-N
    • SMILES: CC1(CO1)C2=CC(=CC(=C2)OC)OC

Computed Properties

  • Exact Mass: 194.09432
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31Ų
  • XLogP3: 1.5

Experimental Properties

  • PSA: 30.99

2-(3,5-dimethoxyphenyl)-2-methyloxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1819198-1.0g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
1g
$986.0 2023-05-23
Enamine
EN300-1819198-5.0g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
5g
$2858.0 2023-05-23
Enamine
EN300-1819198-0.1g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
0.1g
$678.0 2023-09-19
Enamine
EN300-1819198-0.5g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
0.5g
$739.0 2023-09-19
Enamine
EN300-1819198-5g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
5g
$2235.0 2023-09-19
Enamine
EN300-1819198-0.05g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
0.05g
$647.0 2023-09-19
Enamine
EN300-1819198-2.5g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
2.5g
$1509.0 2023-09-19
Enamine
EN300-1819198-0.25g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
0.25g
$708.0 2023-09-19
Enamine
EN300-1819198-1g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
1g
$770.0 2023-09-19
Enamine
EN300-1819198-10.0g
2-(3,5-dimethoxyphenyl)-2-methyloxirane
70527-57-0
10g
$4236.0 2023-05-23

Additional information on 2-(3,5-dimethoxyphenyl)-2-methyloxirane

Introduction to 2-(3,5-dimethoxyphenyl)-2-methyloxirane (CAS No. 70527-57-0)

2-(3,5-dimethoxyphenyl)-2-methyloxirane, identified by the Chemical Abstracts Service Number (CAS No.) 70527-57-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a 3,5-dimethoxyphenyl substituent and a methyl group on the epoxide ring, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.

The molecular structure of 2-(3,5-dimethoxyphenyl)-2-methyloxirane consists of a cyclic ether (oxirane) functional group attached to a phenyl ring that is methoxylated at the 3rd and 5th positions. This arrangement imparts distinct electronic and steric characteristics to the molecule, making it a valuable intermediate in various chemical transformations. The presence of electron-donating methoxy groups enhances the reactivity of the aromatic ring, while the oxirane moiety provides a versatile site for further functionalization.

In recent years, 2-(3,5-dimethoxyphenyl)-2-methyloxirane has been explored in the context of developing novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive molecules, suggesting potential applications in medicinal chemistry. Specifically, the oxirane ring can serve as a scaffold for designing compounds with specific biological activities. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme inhibition and receptor binding interactions.

One of the most compelling aspects of 2-(3,5-dimethoxyphenyl)-2-methyloxirane is its utility as a building block in organic synthesis. The oxirane ring can undergo various reactions, including ring-opening reactions with nucleophiles, which allows for the introduction of diverse functional groups. This property makes it particularly useful in constructing more complex molecules with tailored properties. Researchers have leveraged these characteristics to develop novel methodologies for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Recent studies have highlighted the significance of 2-(3,5-dimethoxyphenyl)-2-methyloxirane in the synthesis of biologically active compounds. For example, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways. The methoxy groups on the phenyl ring enhance the solubility and bioavailability of derived compounds, making them more suitable for therapeutic applications. Additionally, the oxirane ring can be further modified to introduce additional pharmacophores, expanding its utility in drug design.

The chemical reactivity of 2-(3,5-dimethoxyphenyl)-2-methyloxirane also makes it a valuable tool in material science applications. Oxirane derivatives are known for their ability to participate in polymerization reactions, forming polymers with unique properties. The presence of methoxy groups influences the polymerization process, allowing for the creation of materials with tailored mechanical and thermal properties. These materials have potential applications in coatings, adhesives, and specialty plastics.

In conclusion, 2-(3,5-dimethoxyphenyl)-2-methyloxirane (CAS No. 70527-57-0) is a versatile compound with significant implications in both pharmaceutical research and organic synthesis. Its unique structural features make it a valuable intermediate for developing novel bioactive molecules and functional materials. As research continues to uncover new applications for this compound, its importance in advancing chemical and medicinal sciences is likely to grow.

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